![molecular formula C14H9Cl3F2 B12334945 1,1'-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene]](/img/structure/B12334945.png)
1,1'-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene] is a chemical compound with the molecular formula C14H9Cl3F2. It is known for its unique structure, which includes two chlorobenzene rings connected by a 2-chloro-2,2-difluoroethylidene bridge. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,1’-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene] can be synthesized through the reaction of 1,1-dichloro-2,2-difluoroethylene with 4-chlorobenzene under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1,1’-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene] undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as zinc in the presence of solvents like methanol or ethanol for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives of the original compound .
科学的研究の応用
1,1’-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene] has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,1’-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene] involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
1,1-Dichloro-2,2-difluoroethylene: A related compound with similar structural features but different chemical properties.
Dichlorodiphenyltrichloroethane (DDT): Another compound with a similar chlorobenzene structure but different functional groups and applications.
Uniqueness
1,1’-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene] is unique due to its specific combination of chlorobenzene rings and a difluoroethylidene bridge. This structure imparts distinct chemical properties, making it valuable for various specialized applications .
特性
分子式 |
C14H9Cl3F2 |
|---|---|
分子量 |
321.6 g/mol |
IUPAC名 |
1-chloro-4-[2-chloro-1-(4-chlorophenyl)-2,2-difluoroethyl]benzene |
InChI |
InChI=1S/C14H9Cl3F2/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H |
InChIキー |
FJJSIRAOYLIKEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(F)(F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


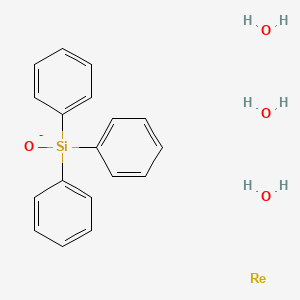
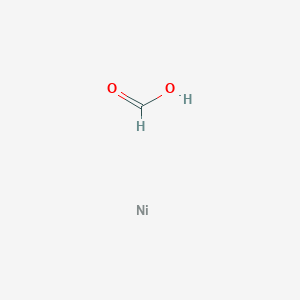
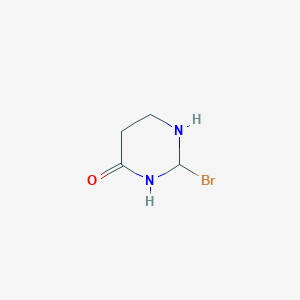
![2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12334883.png)
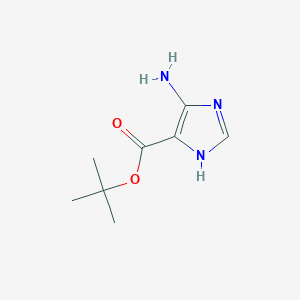
![(1S,3R,6R,7S,9E,15R,16R)-3,15-dimethyl-6-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-12-oxatetracyclo[8.5.1.03,7.013,16]hexadec-9-ene-13,15-diol](/img/structure/B12334890.png)

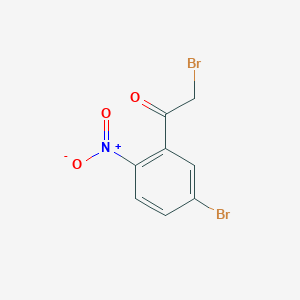
![[3,4'-Bipyridine]-6-methanamine,a,2-dimethyl-2'-(trifluoromethyl)-,(aS)-](/img/structure/B12334921.png)
![N-[(1R,3aR,4aR,6S,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]-N-ethylcarbamate](/img/structure/B12334923.png)
![[1,1'-Binaphthalene]-3,3'-dicarboxylicacid,2,2'-dimethoxy-,(1S)-](/img/structure/B12334924.png)
![8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12334928.png)
![2-(4-Fluorophenyl)-1H-imidazo[4,5-C]piperidine](/img/structure/B12334940.png)
![(3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione](/img/structure/B12334948.png)
